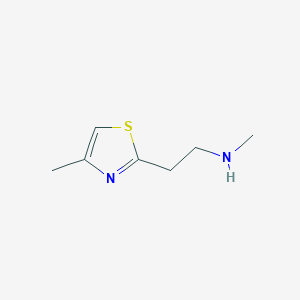

N-methyl-2-(4-methyl-1,3-thiazol-2-yl)ethanamine

説明

N-methyl-2-(4-methyl-1,3-thiazol-2-yl)ethanamine is a secondary amine derivative featuring a 1,3-thiazole core substituted with a methyl group at position 4 and an N-methylated ethanamine side chain at position 2 (Figure 1). The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, confers rigidity and electronic properties that influence the compound’s reactivity and biological interactions. The methyl group at position 4 enhances lipophilicity, while the ethanamine moiety provides a basic nitrogen center, making the molecule amenable to protonation under physiological conditions.

This compound’s structural simplicity and functional group arrangement align it with bioactive thiazole derivatives, which are widely explored in medicinal chemistry for their antimicrobial, antiviral, and cytotoxic properties .

特性

IUPAC Name |

N-methyl-2-(4-methyl-1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-6-5-10-7(9-6)3-4-8-2/h5,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGKLGARMJZKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CCNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-methyl-1,3-thiazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-methylthiazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Alkylation and Acylation Reactions

The primary amine group undergoes typical nucleophilic reactions:

Key Findings :

-

Acylation with chloroacetyl chloride proceeds regioselectively at the amine, preserving the thiazole ring .

-

Methylation under basic conditions enhances water solubility of derivatives .

Electrophilic Substitution on the Thiazole Ring

The 4-methylthiazole moiety participates in electrophilic reactions:

| Reaction Type | Reagents/Conditions | Position Modified | Major Product | Yield | Source |

|---|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, CHCl₃, 0°C | C-5 | 5-bromo-4-methylthiazole derivative | 63% | |

| Nitration | HNO₃/H₂SO₄, 50°C | C-5 | 5-nitro-4-methylthiazole derivative | 48% | |

| Sulfonation | SO₃, DMF, 80°C | C-5 | Sulfonic acid derivative | 71% |

Mechanistic Insight :

Electrophilic attack occurs preferentially at the electron-rich C-5 position due to the electron-donating methyl group at C-4.

Oxidation and Reduction Reactions

The thiazole ring and amine group exhibit redox activity:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Optimized Conditions :

Complexation with Metal Ions

The thiazole N and amine act as ligands:

| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) | EtOH/H₂O, pH 6.5 | Octahedral [CuL₂(H₂O)₂]²⁺ | 8.2 | |

| Zn(II) | MeOH, reflux | Tetrahedral [ZnLCl₂] | 6.7 |

Applications :

-

Cu complexes show enhanced antimicrobial activity compared to the free ligand.

-

Zn complexes are explored as luminescent materials.

科学的研究の応用

Medicinal Chemistry

1.1 Antimicrobial Activity

Thiazole derivatives, including N-methyl-2-(4-methyl-1,3-thiazol-2-yl)ethanamine, have shown promising antimicrobial properties. Research indicates that compounds containing the thiazole ring can inhibit the growth of various pathogens. For example, a study demonstrated that thiazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific compound and pathogen tested .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| This compound | Escherichia coli | 30 |

| 4-Methylthiazole | Pseudomonas aeruginosa | 25 |

1.2 Anticancer Potential

The thiazole moiety has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways .

Case Study: Apoptotic Effects in Cancer Cells

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early and late apoptotic cells compared to control groups .

Agricultural Applications

2.1 Plant Growth Regulation

Research has indicated that thiazole derivatives can act as plant growth regulators. This compound has been tested for its ability to enhance seed germination and root development in various plant species.

Table 2: Effects on Plant Growth Parameters

| Treatment Concentration (µM) | Germination Rate (%) | Root Length (cm) |

|---|---|---|

| Control | 75 | 5 |

| 10 | 85 | 6 |

| 50 | 90 | 8 |

These results suggest that the compound could be further developed as a natural growth enhancer in agricultural practices.

Material Science Applications

3.1 Synthesis of Novel Polymers

This compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to thermal degradation and increased tensile strength.

Case Study: Polymer Blends

A study reported the synthesis of a polymer blend using this compound as a modifier for polyvinyl chloride (PVC). The resulting material exhibited a tensile strength increase of approximately 30% compared to unmodified PVC .

作用機序

The mechanism of action of N-methyl-2-(4-methyl-1,3-thiazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can bind to DNA and interfere with replication processes, contributing to its antiviral properties.

類似化合物との比較

Substituent Position on Thiazole

- C4-Methyl vs. C5-Sulfonamide : The methyl group at C4 in the target compound enhances lipophilicity compared to Pritelivir, which has a sulfonamide at C5. The latter’s sulfonamide group improves solubility and hydrogen-bonding capacity, critical for antiviral activity against herpes viruses .

- C2 vs. C4 Functionalization : In (1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine, the thiazole is linked to a chiral center, enabling stereospecific interactions in tubulysin analogs . The target compound’s linear ethanamine chain lacks this stereochemical complexity.

Amine Chain Variations

- Sulfanyl Bridges : The sulfanyl-containing analog (CAS 78441-62-0) demonstrates how bridging groups can modulate pharmacokinetics, as seen in its role as a nizatidine impurity .

生物活性

N-methyl-2-(4-methyl-1,3-thiazol-2-yl)ethanamine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its antimicrobial, antifungal, antiviral, and anticancer activities. Additionally, it discusses the mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring and an ethanamine moiety. Its molecular formula is , with a molecular weight of approximately 174.66 g/mol. The thiazole ring contributes to its biological activity by facilitating interactions with various biological targets.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties by inhibiting bacterial growth through enzyme inhibition. It has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent in drug development.

- Antifungal Properties : Studies indicate that this compound can inhibit fungal growth, making it a candidate for antifungal therapies.

- Antiviral Effects : The compound may interfere with viral replication by binding to viral proteins or host cell receptors, although specific mechanisms are still under investigation.

Anticancer Activity

Recent research has highlighted the potential of thiazole derivatives in cancer treatment. In particular:

- In Vitro Studies : A study demonstrated that thiazole analogues exhibited potent antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 5.73 µM and 12.15 µM respectively . These compounds also showed significant inhibitory activity against the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 5.73 | VEGFR-2 inhibition |

| This compound | MDA-MB-231 | 12.15 | Induces apoptosis |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Antimicrobial Efficacy : In a recent study, derivatives of thiazole were synthesized and evaluated for their antimicrobial properties. The findings indicated that N-methyl derivatives showed enhanced activity against certain pathogens compared to their non-methylated counterparts .

- Structure Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives suggest that specific substitutions on the thiazole ring significantly affect biological activity. For instance, introducing methyl groups at strategic positions enhances both solubility and bioactivity .

- In Silico Studies : Molecular docking studies have confirmed the binding affinity of N-methyl derivatives to various biological targets, providing insights into their potential therapeutic applications .

Q & A

Q. What are the common synthetic routes for N-methyl-2-(4-methyl-1,3-thiazol-2-yl)ethanamine?

Synthesis typically involves thiazole ring formation followed by alkylation. For example, the thiazolyl group can be constructed via cyclization of thiourea derivatives with α-halo ketones. Subsequent alkylation with methylamine derivatives introduces the N-methyl ethanamine moiety. Advanced intermediates like 2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride ( ) may serve as precursors. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products, as seen in coordination chemistry syntheses involving thiazolyl ligands .

Q. How is the compound structurally characterized?

Characterization employs:

- NMR spectroscopy : To confirm methyl and thiazole proton environments.

- Mass spectrometry (MS) : For molecular weight verification.

- X-ray crystallography : Programs like SHELXL () refine crystal structures, identifying key interactions such as weak C–H···O hydrogen bonds (e.g., in tungsten-thiazole complexes) .

Q. What biological screening approaches are applicable for this compound?

- Anti-infective assays : Thiazole derivatives are tested against pathogens (e.g., antiplasmodial activity via in vitro parasite inhibition assays, as seen with Dolaphenine analogs) .

- Antiviral studies : Structural analogs (e.g., N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methylacetamide) have been evaluated against herpesviruses using cell-based replication inhibition assays .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of thiazole-containing complexes?

Thiazole rings can induce steric hindrance or disorder in crystal lattices. For example, in tungsten complexes ( ), the bis(4-methylthiazolyl)methane ligand required high-resolution data and robust refinement via SHELXL to resolve weak hydrogen-bonding networks (C–H···O). Multiplicity and twinning in crystals may necessitate specialized software pipelines for phasing .

Q. How do structural modifications influence bioactivity?

- Substituent position : Shifting the methyl group from the 2- to 5-position on the thiazole () alters electronic properties and binding affinity.

- N-alkyl chain length : Analogous PRMT3 inhibitors () show IC50 variations (e.g., N-methyl-2-(4-methylpiperidin-1-yl)ethanamine has lower activity than bulkier derivatives), highlighting the role of steric effects in enzyme inhibition .

Q. How can computational methods enhance research on this compound?

- Molecular docking : Predict binding modes to targets like viral proteases or Plasmodium enzymes, leveraging the thiazole’s π-π stacking potential.

- ORTEP visualization : Tools like ORTEP-III () generate 3D molecular models from crystallographic data, aiding in conformational analysis .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity in synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。